5-Chloro-2-methoxybenzoic acid
Overview
Description
5-Chloro-2-methoxybenzoic acid is a white to off-white crystalline powder . It is also known by the synonym 5-Chloro-o-anisic acid . It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been used in the synthesis of rare earth complexes of [Ln (5-Cl-2MOBA)3phen]2 (Ln=Nd (1), Eu (2), Ho (3); 5-Cl- 2MOBA: 5-chloro-2-methoxybenzoate; phen: 1,10-phenanthroline) .Molecular Structure Analysis
The molecular formula of this compound is C8H7ClO3 . Its molecular weight is 186.59 g/mol . The InChI key is HULDRQRKKXRXBI-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) . It has also been used in the synthesis of various other compounds .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a melting point of 98-100 °C (lit.) . Its molecular weight is 186.59 g/mol .Scientific Research Applications
Magnetic and Thermal Properties : 5-Chloro-2-methoxybenzoic acid has been used to synthesize complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes exhibit specific magnetic, spectral, and thermal properties, making them subjects of interest in materials science and magnetic studies (Bocian & Ferenc, 2002).
Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Certain compounds showed significant activity against tested strains, indicating potential applications in pharmaceutical and medicinal chemistry (Prasanna Kumar et al., 2013).
Spectroscopy and Molecular Analysis : The compound has been studied using various spectroscopic methods (FTIR, FT-Raman, UV, NMR), providing insights into its molecular structure and properties. This is crucial for understanding its interactions and behavior in different chemical contexts (Poiyamozhi et al., 2012).
Environmental and Agricultural Chemistry : this compound derivatives are used in pesticides. Understanding their residual impact and developing methods for their detection in environmental samples is important for environmental safety and monitoring (Maga et al., 2021).
Pharmacology : Derivatives of this compound have been found to be potent agonists and antagonists for 5-HT4 receptors, indicating their potential in developing treatments for gastrointestinal and neurological disorders (Yang et al., 1997).
Crystallography : The crystal structures of complexes formed with this compound and various metals (Mn, Co, Ni, Zn) have been determined. This is significant for materials science and coordination chemistry (Stȩpniak et al., 2007).
Safety and Hazards
5-Chloro-2-methoxybenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
5-Chloro-2-methoxybenzoic acid is primarily used as a reactant in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) . These complexes have been investigated for their potential applications .
Mode of Action
It’s known that benzylic halides typically react via nucleophilic substitution pathways . The compound’s chlorine atom could potentially be replaced in reactions with nucleophiles, leading to various derivatives.
Biochemical Pathways
The compound’s role in the synthesis of metal complexes suggests it may influence pathways where these complexes are involved .
Pharmacokinetics
Factors such as its molecular weight (18659 g/mol) and predicted LogP (2.368) could influence its bioavailability and pharmacokinetic profile.
Result of Action
Its primary known use is in the synthesis of metal complexes , which could have various effects depending on their specific applications.
Properties
IUPAC Name |
5-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187949 | |
Record name | 5-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-16-2 | |
Record name | 5-Chloro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3438-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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